molecular formula C19H26I3N3O7 B12750307 Isophthalamide, N,N'-bis(2-(2-hydroxyethoxy)ethyl)-5-(N-methylacetamido)-2,4,6-triiodo- CAS No. 88116-60-3

Isophthalamide, N,N'-bis(2-(2-hydroxyethoxy)ethyl)-5-(N-methylacetamido)-2,4,6-triiodo-

Cat. No.: B12750307
CAS No.: 88116-60-3
M. Wt: 789.1 g/mol
InChI Key: CLJBOAPMDJBRQM-UHFFFAOYSA-N
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Description

Isophthalamide, N,N’-bis(2-(2-hydroxyethoxy)ethyl)-5-(N-methylacetamido)-2,4,6-triiodo- is a complex organic compound that features multiple functional groups, including amide, ether, and iodine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isophthalamide, N,N’-bis(2-(2-hydroxyethoxy)ethyl)-5-(N-methylacetamido)-2,4,6-triiodo- typically involves multiple steps:

    Starting Materials: The synthesis begins with isophthalic acid, which is then subjected to various chemical reactions to introduce the desired functional groups.

    Reaction Conditions: The reactions may involve the use of catalysts, specific temperatures, and solvents to achieve the desired product

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Isophthalamide, N,N’-bis(2-(2-hydroxyethoxy)ethyl)-5-(N-methylacetamido)-2,4,6-triiodo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new compounds.

    Substitution: The iodine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution Reagents: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound might be studied for its interactions with biological molecules.

    Medicine: Due to the presence of iodine, it could be explored for use in radiographic contrast agents.

    Industry: The compound might find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which Isophthalamide, N,N’-bis(2-(2-hydroxyethoxy)ethyl)-5-(N-methylacetamido)-2,4,6-triiodo- exerts its effects depends on its specific application. For example, in medical imaging, the iodine atoms in the compound can absorb X-rays, enhancing the contrast of images. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Isophthalamide Derivatives: Other derivatives of isophthalamide with different substituents.

    Iodinated Compounds: Compounds with similar iodine content used in medical imaging.

    Amide-Ether Compounds: Compounds with similar functional groups but different structures.

Uniqueness

Isophthalamide, N,N’-bis(2-(2-hydroxyethoxy)ethyl)-5-(N-methylacetamido)-2,4,6-triiodo- is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and physical properties.

Properties

CAS No.

88116-60-3

Molecular Formula

C19H26I3N3O7

Molecular Weight

789.1 g/mol

IUPAC Name

5-[acetyl(methyl)amino]-1-N,3-N-bis[2-(2-hydroxyethoxy)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide

InChI

InChI=1S/C19H26I3N3O7/c1-11(28)25(2)17-15(21)12(18(29)23-3-7-31-9-5-26)14(20)13(16(17)22)19(30)24-4-8-32-10-6-27/h26-27H,3-10H2,1-2H3,(H,23,29)(H,24,30)

InChI Key

CLJBOAPMDJBRQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCCOCCO)I)C(=O)NCCOCCO)I

Origin of Product

United States

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